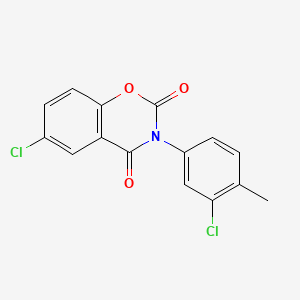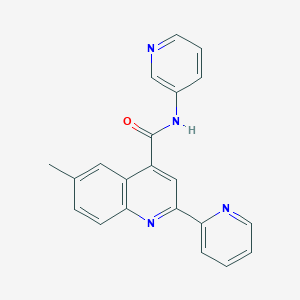![molecular formula C17H15Cl2N3O2 B5730652 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide, commonly known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics. BIX-01294 is a potent inhibitor of histone lysine methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9. This inhibitor has been found to be effective in the treatment of various diseases, particularly cancer.
Mécanisme D'action
BIX-01294 inhibits the activity of G9a, which is responsible for the methylation of histone H3 at lysine 9. The inhibition of G9a leads to a decrease in the methylation of histone H3, which results in the downregulation of various genes that are involved in cell proliferation, differentiation, and apoptosis. The inhibition of G9a also leads to the activation of tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BIX-01294 has been found to induce differentiation and apoptosis in cancer cells through the downregulation of various genes that are involved in cell proliferation, differentiation, and apoptosis. The inhibitor has also been shown to inhibit the replication of HIV and has potential antiviral activity. In addition, BIX-01294 has been found to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BIX-01294 is a potent inhibitor of G9a and has been found to be effective in the treatment of various diseases. The inhibitor has been extensively studied in cell culture and animal models, and its mechanism of action has been well characterized. However, the use of BIX-01294 in clinical trials is limited by its low solubility and poor bioavailability. In addition, the inhibitor has been found to have off-target effects, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the development of BIX-01294 and related compounds. One potential direction is the optimization of the inhibitor's pharmacokinetic properties to improve its bioavailability and solubility. Another direction is the development of more specific inhibitors of G9a that have fewer off-target effects. In addition, the combination of BIX-01294 with other therapeutic agents may increase its efficacy in the treatment of cancer and other diseases. Finally, the use of BIX-01294 in combination with epigenetic therapies may provide a new approach for the treatment of various diseases.
Méthodes De Synthèse
BIX-01294 can be synthesized using a multi-step process that involves the reaction of 2-amino-1H-benzimidazole with 3,6-dichloro-2-methoxybenzoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
BIX-01294 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and neurological disorders. The inhibitor has been found to induce differentiation and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, BIX-01294 has been shown to inhibit the replication of HIV and has potential antiviral activity. The inhibitor has also been found to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-24-16-11(19)7-6-10(18)15(16)17(23)20-9-8-14-21-12-4-2-3-5-13(12)22-14/h2-7H,8-9H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDDJDHCFHGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NCCC2=NC3=CC=CC=C3N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5730580.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)

![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)



![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![5-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5730638.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)


![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)